molecular formula C28H27BrN2O2 B10919405 methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10919405
M. Wt: 503.4 g/mol
InChI Key: AEHZZZRRZJAMJC-UHFFFAOYSA-N
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Description

Methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-microbial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromine and dimethylphenyl groups can interact with enzymes or receptors, leading to changes in cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of the pyrazole ring and the specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27BrN2O2

Molecular Weight

503.4 g/mol

IUPAC Name

methyl 3-[[4-bromo-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C28H27BrN2O2/c1-17-9-11-22(13-19(17)3)26-25(29)27(23-12-10-18(2)20(4)14-23)31(30-26)16-21-7-6-8-24(15-21)28(32)33-5/h6-15H,16H2,1-5H3

InChI Key

AEHZZZRRZJAMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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